molecular formula C13H8N6O B1598607 Bis(benzotriazol-1-yl)methanone CAS No. 68985-05-7

Bis(benzotriazol-1-yl)methanone

Cat. No.: B1598607
CAS No.: 68985-05-7
M. Wt: 264.24 g/mol
InChI Key: ZXYBIPTYOWWVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(benzotriazol-1-yl)methanone is a compound that features two benzotriazole groups attached to a central carbonyl group. This compound is part of a broader class of benzotriazole derivatives, which are known for their versatile reactivity and utility in various chemical processes. The benzotriazole moiety is recognized for its ability to act as an excellent leaving group, electron-donating or electron-withdrawing group, anion precursor, and radical precursor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(benzotriazol-1-yl)methanone can be synthesized through the reaction of benzotriazole with phosgene or its derivatives. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the benzotriazole, followed by the addition of phosgene to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Bis(benzotriazol-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bis(benzotriazol-1-yl)methanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: Bis(benzotriazol-1-yl)methanone is unique due to its central carbonyl group, which imparts distinct reactivity compared to its analogs For instance, bis(benzotriazol-1-yl)methanethione contains a thiocarbonyl group, leading to different chemical behavior and applicationsN,N-Dimethylaminobenzotriazol-1-ylmethyleniminium chloride is a cationic derivative with unique electronic properties .

Properties

IUPAC Name

bis(benzotriazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6O/c20-13(18-11-7-3-1-5-9(11)14-16-18)19-12-8-4-2-6-10(12)15-17-19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYBIPTYOWWVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)N3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402509
Record name Bis(1H-benzotriazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68985-05-7
Record name Bis(1H-benzotriazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(benzotriazol-1-yl)methanone
Reactant of Route 2
Bis(benzotriazol-1-yl)methanone
Reactant of Route 3
Bis(benzotriazol-1-yl)methanone
Reactant of Route 4
Bis(benzotriazol-1-yl)methanone
Reactant of Route 5
Bis(benzotriazol-1-yl)methanone
Reactant of Route 6
Bis(benzotriazol-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.